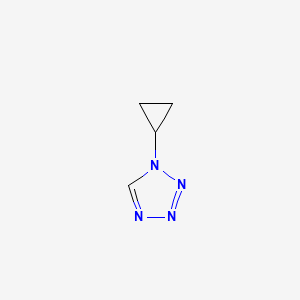
1-Cyclopropyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a cyclopropyl group. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture . The unique structure of 1-cyclopropyl-1H-1,2,3,4-tetrazole makes it an interesting subject for research and application in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopropyl-1H-1,2,3,4-tetrazole can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sodium azide and triethyl orthoformate under acidic conditions . Another method includes the cyclization of nitriles with sodium azide in the presence of zinc salts as catalysts . These reactions typically proceed under mild conditions and offer good yields.
Industrial Production Methods
Industrial production of 1-cyclopropyl-1H-1,2,3,4-tetrazole often involves the use of continuous flow reactors to ensure consistent quality and high yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Cyclopropyl tetrazole oxides.
Reduction: Cyclopropyl tetrazole hydrides.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-1,2,3,4-tetrazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain bacterial enzymes, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-cyclopropyl-1H-1,2,3,4-tetrazole can be compared with other tetrazole derivatives such as:
1-phenyl-1H-1,2,3,4-tetrazole: Known for its use in pharmaceuticals.
1-methyl-1H-1,2,3,4-tetrazole: Used in material science for its unique properties.
The uniqueness of 1-cyclopropyl-1H-1,2,3,4-tetrazole lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other tetrazole derivatives .
Properties
Molecular Formula |
C4H6N4 |
|---|---|
Molecular Weight |
110.12 g/mol |
IUPAC Name |
1-cyclopropyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-2-4(1)8-3-5-6-7-8/h3-4H,1-2H2 |
InChI Key |
NODJCFKVYMRPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
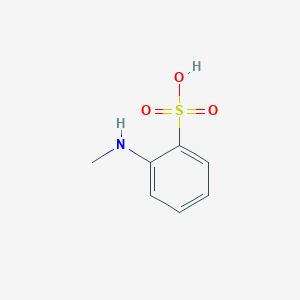
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
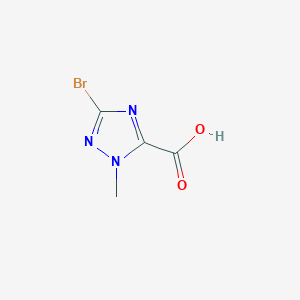

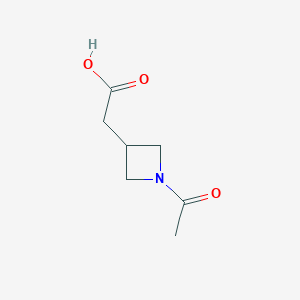
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
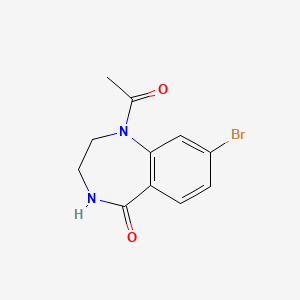
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)
![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)
